Product packaging for Methyl 2-(2-(hydroxymethyl)phenyl)acetate(Cat. No.:CAS No. 63969-91-5)

Methyl 2-(2-(hydroxymethyl)phenyl)acetate

Cat. No.: B3192631
CAS No.: 63969-91-5
M. Wt: 180.2 g/mol
InChI Key: CABLPTSHYXGKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organic and Medicinal Chemistry Research

In the realms of organic and medicinal chemistry, the importance of a compound is often dictated by its utility as a building block for constructing intricate molecular architectures. Methyl 2-(2-(hydroxymethyl)phenyl)acetate serves as a prime example of such a crucial intermediate. Its primary role in academic research is as a direct precursor to 3-isochromanone (B1583819), a lactone (cyclic ester) of significant interest.

The conversion of this compound to 3-isochromanone occurs through an intramolecular cyclization, or lactonization, reaction. This process involves the ester group reacting with the hydroxymethyl group, typically under acidic or basic conditions, to form the stable six-membered lactone ring. The efficiency of this transformation makes this compound a convenient starting material for accessing the 3-isochromanone scaffold.

The significance of 3-isochromanone lies in its presence as a core structural motif in a variety of natural products and pharmaceutically active compounds. chemimpex.com Researchers are actively exploring its derivatives for potential therapeutic applications, including the development of treatments for neurological disorders. chemimpex.com Consequently, the academic pursuit of efficient synthetic routes to 3-isochromanone and its analogues often begins with or involves intermediates like this compound.

Scope and Significance of Current Research Trajectories for the Compound

Current research involving this compound is intrinsically linked to the exploration of the chemical space around 3-isochromanone. The compound itself is not typically the end goal of a synthetic sequence but rather a critical stepping stone. The research trajectories can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: A significant portion of research focuses on optimizing the synthesis of 3-isochromanone and its derivatives. This includes exploring various catalytic systems and reaction conditions for the cyclization of this compound and related precursors. For instance, palladium-catalyzed carbonylation reactions have been investigated as a means to construct the isochromanone core. google.com

Synthesis of Bioactive Molecules: The 3-isochromanone framework is a privileged scaffold in medicinal chemistry. Researchers are utilizing this compound to synthesize libraries of 3-isochromanone derivatives for biological screening. These efforts aim to identify new compounds with potential anti-inflammatory, antioxidant, or other therapeutic properties. chemimpex.com The reactivity of the lactone ring in 3-isochromanone allows for further functionalization, expanding the diversity of molecules that can be created.

Exploration of Reactivity: Studies on the reactivity of 3-isochromanone, such as the generation and subsequent reactions of its enolate, indirectly highlight the importance of its precursor, this compound. Understanding the chemical behavior of the lactone allows chemists to design more complex synthetic transformations, ultimately leading to novel molecular entities. nih.govacs.org

The overarching significance of these research trajectories lies in the continuous quest for new and improved therapeutic agents and the fundamental advancement of synthetic organic chemistry.

Overview of Key Chemical Structural Features and Their Relevance to Reactivity

The chemical behavior of this compound is dictated by the interplay of its key functional groups: the methyl ester, the hydroxymethyl group, and the ortho-disubstituted aromatic ring.

The Hydroxymethyl and Methyl Ester Groups: The proximate positioning of the nucleophilic hydroxyl group (-CH₂OH) and the electrophilic ester group (-COOCH₃) is the most critical structural feature. This ortho arrangement facilitates the intramolecular cyclization (lactonization) to form 3-isochromanone. This reaction is a classic example of an intramolecular esterification.

The Aromatic Ring: The phenyl ring provides a rigid scaffold that holds the reactive functional groups in close proximity, thereby entropically favoring the cyclization reaction. The electron density of the aromatic ring can also influence the reactivity of the benzylic position of the hydroxymethyl group.

The primary reaction of interest for this molecule is its conversion to 3-isochromanone. Beyond this, the individual functional groups can, in principle, undergo their characteristic reactions. For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, and the ester group can be hydrolyzed to a carboxylic acid. smolecule.com However, in the context of its primary use, these alternative reaction pathways are often considered as potential side reactions to be avoided during the desired lactonization.

Chemical Data of this compound

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
CAS Number63969-91-5
IUPAC NameThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B3192631 Methyl 2-(2-(hydroxymethyl)phenyl)acetate CAS No. 63969-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-(hydroxymethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABLPTSHYXGKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Methyl 2-(2-(hydroxymethyl)phenyl)acetate

Established methods for the synthesis of this compound primarily involve direct esterification of the corresponding carboxylic acid or the hydroxymethylation of a suitable precursor. These pathways are widely utilized due to their reliability and relatively straightforward execution.

Direct Esterification Approaches Involving 2-(Hydroxymethyl)phenylacetic Acid and Methanol

One of the most direct and common methods for the synthesis of this compound is the Fischer-Speier esterification of 2-(hydroxymethyl)phenylacetic acid with methanol. smolecule.comorganic-chemistry.org This acid-catalyzed equilibrium reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of methanol. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction towards the formation of the ester, it is common practice to use an excess of methanol, which also serves as the solvent, or to remove the water formed during the reaction. organic-chemistry.orgtamu.edupatsnap.com

Various acid catalysts can be employed for this transformation, including strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts. organic-chemistry.orgpatsnap.comoperachem.com The use of heterogeneous catalysts, such as the sulfonic acid-functionalized resin Amberlyst-15, offers advantages in terms of catalyst separation and reusability. researchgate.netsemanticscholar.org

Table 1: Reaction Conditions for the Esterification of Phenylacetic Acid Derivatives

CatalystAlcoholTemperatureYieldReference
Amberlyst-15 (10 mol%)Various alcohols110°C~80% researchgate.netsemanticscholar.org
Sulfuric Acid (catalytic)Methanol65°C90% operachem.com
p-Toluenesulfonic acidCyclohexanolReflux in toluene96% operachem.com

This table presents data for the esterification of phenylacetic acid and its derivatives, illustrating typical conditions and yields.

Hydroxymethylation Reactions Utilizing Methyl Phenylacetate (B1230308) and Formaldehyde (B43269)

An alternative and effective strategy for the synthesis of this compound involves the hydroxymethylation of methyl phenylacetate using formaldehyde. smolecule.com This reaction is typically carried out under alkaline conditions, where the aromatic ring of the methyl phenylacetate acts as a nucleophile and attacks the electrophilic carbon of formaldehyde. researchgate.net The reaction introduces a hydroxymethyl group (-CH₂OH) onto the phenyl ring, primarily at the ortho and para positions. researchgate.net

The mechanism under alkaline conditions involves an electrophilic aromatic substitution, where the phenolate ion, being more electron-rich, is more reactive towards formaldehyde. researchgate.net The choice of base and reaction conditions can influence the regioselectivity and yield of the desired ortho-substituted product.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the transformations of key intermediates. Understanding these pathways provides a broader perspective on the strategic approaches to constructing the target molecule.

Synthesis from 2-(Hydroxymethyl)phenylacetic Acid Derivatives

The target ester can be synthesized from various derivatives of 2-(hydroxymethyl)phenylacetic acid. For instance, the corresponding acid chloride, 2-(chloromethyl)phenylacetyl chloride, can be readily converted to the methyl ester by reaction with methanol. This method avoids the equilibrium limitations of Fischer esterification but requires the initial preparation of the acid chloride, typically using reagents like thionyl chloride or oxalyl chloride.

In a related synthetic route, a patent describes the synthesis of α-chloro-(2-chloro)methyl phenylacetate from O-chloro mandelic acid methyl ester. google.com This transformation highlights the use of a functionalized precursor to arrive at a molecule with a similar structural framework.

Derivations from Isochromanone Scaffolds

Isochromanone and its derivatives serve as valuable precursors for the synthesis of ortho-substituted phenylacetic acid derivatives. The ring-opening of the lactone structure of isochromanone can generate the desired functional groups. A patented process describes the preparation of methyl 2-(halomethyl)phenylacetate from 3-isochromanone (B1583819) by treatment with a thionyl halide in the presence of methanol. google.com This reaction proceeds via the opening of the lactone ring and subsequent esterification.

Furthermore, a method for the preparation of o-methyl hydroxyphenylacetate involves the transesterification of a benzofuranone intermediate with methanol. google.com Benzofuranone is an isomer of isochromanone, and this approach demonstrates the utility of cyclic precursors in accessing the target molecular structure.

Approaches Involving Methyl Phenylacetate as a Starting Material

Methyl phenylacetate is a versatile and readily available starting material for the synthesis of this compound. wikipedia.org Beyond the direct hydroxymethylation with formaldehyde, other strategies can be employed to introduce the required functionality at the ortho position.

One potential, albeit more complex, approach could involve a formylation reaction of methyl phenylacetate to introduce a formyl group (-CHO) at the ortho position, followed by a reduction of the aldehyde to the hydroxymethyl group. wikipedia.org Various formylation methods for aromatic compounds are known, such as the Vilsmeier-Haack reaction or the Duff reaction. wikipedia.org

Additionally, palladium-catalyzed cross-coupling reactions offer modern and powerful tools for the functionalization of aromatic rings. For instance, a palladium-catalyzed methylation of an aryl boronate ester of a suitably protected methyl phenylacetate derivative could be envisioned as a potential synthetic step. escholarship.org The synthesis of methyl phenylacetate itself is often achieved through the hydrolysis and subsequent esterification of phenylacetonitrile. chemicalbook.compatsnap.com

Advanced Synthetic Techniques and Optimization

Catalytic Strategies in Synthesis (e.g., acid catalysts)

Catalysis plays a pivotal role in the synthesis of this compound, primarily through the esterification of 2-(hydroxymethyl)phenylacetic acid with methanol. Acid catalysis is a cornerstone of this transformation, facilitating the reaction to achieve higher yields and faster reaction times.

One of the most common methods for this esterification is the Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. chemguide.co.ukmasterorganicchemistry.com Typical acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). researchgate.net The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Beyond traditional homogenous acid catalysts, solid acid catalysts like Amberlyst-15 have been employed in the esterification of related phenylacetic acids. researchgate.net These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions, which can help to minimize side reactions.

Another synthetic route involves the reaction of methyl phenylacetate with formaldehyde under alkaline conditions, leading to hydroxymethylation. smolecule.com While this method introduces the hydroxymethyl group, it may require subsequent optimization to control selectivity and prevent the formation of byproducts.

For more complex syntheses of related aryl acetates, palladium-catalyzed carbonylation of alcohols has been investigated. study.com This approach, while not directly applied to this compound in the reviewed literature, represents an advanced catalytic strategy that could be adapted for its synthesis, potentially offering alternative pathways with different functional group tolerances.

Stereoselective Synthesis Considerations for Analogues

While this compound itself is not chiral, the synthesis of its chiral analogues, where stereocenters are introduced, requires careful consideration of stereoselective methods. Such analogues are of interest in pharmaceutical research where enantiomeric purity is often critical for therapeutic efficacy and safety.

Asymmetric synthesis of analogues often focuses on creating a stereocenter at the α-position to the ester group. One established strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of α-alkyl-α-hydroxy-α-phenylacetic acid analogues, chiral 1,3-oxathianes derived from natural products like (+)-pulegone have been used as chiral auxiliaries to achieve high diastereoselectivity in the addition of Grignard reagents to α-keto esters.

Another powerful approach is the enantioselective alkylation of arylacetic acids. This can be achieved by generating an enolate from the corresponding acid and then reacting it with an alkylating agent in the presence of a chiral ligand or a chiral base. For instance, a direct and highly enantioselective alkylation of arylacetic acids has been developed using a chiral lithium amide as a stereodirecting reagent, circumventing the need for the attachment and removal of traditional chiral auxiliaries.

Furthermore, enzymatic resolutions can be employed to separate enantiomers. This technique utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are often manipulated include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

In the context of Fischer esterification, several factors can be adjusted to drive the equilibrium towards the product side and thus increase the yield. masterorganicchemistry.com One common strategy is to use a large excess of one of the reactants, typically the more abundant and less expensive one, which in this case would be methanol. chemguide.co.uk Another crucial technique is the removal of water as it is formed during the reaction. masterorganicchemistry.com This can be accomplished by using a Dean-Stark apparatus, which physically separates the water from the reaction mixture, or by adding a dehydrating agent. masterorganicchemistry.com

The choice of solvent can also influence the reaction outcome. While the esterification can be run using an excess of the alcohol as the solvent, in other cases, an inert solvent like toluene may be used, particularly when a Dean-Stark trap is employed. chemicalbook.com

Temperature and reaction time are interdependent variables that need to be carefully controlled. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of byproducts. For instance, in the esterification of phenylacetic acid, increasing the temperature beyond an optimum point was found to decrease the yield due to the formation of side products. researchgate.net Therefore, finding the optimal balance between reaction rate and selectivity is essential.

Purification of the final product is also a key consideration for obtaining a high-purity compound. Common purification techniques include distillation, particularly for liquid esters, and flash chromatography for the removal of non-volatile impurities. amazonaws.comgoogle.com During the synthesis of related compounds, byproducts with similar polarities to the desired product have been observed, necessitating careful chromatographic separation.

The table below summarizes key parameters and their effects on the synthesis, drawing from general principles of esterification and the synthesis of related compounds.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound via Esterification

ParameterEffect on Yield and SelectivityOptimization Strategies
Catalyst Concentration Increasing catalyst concentration can increase the reaction rate, but excessive amounts may lead to side reactions and purification challenges.Use catalytic amounts (e.g., a few drops of concentrated H₂SO₄ or a molar percentage of a solid acid catalyst).
Reactant Stoichiometry Using an excess of methanol can shift the equilibrium towards the formation of the ester, increasing the yield. chemguide.co.ukEmploy methanol as the limiting reagent if 2-(hydroxymethyl)phenylacetic acid is more valuable, or use a large excess of methanol if it is economically viable.
Temperature Higher temperatures increase the reaction rate but may also lead to decomposition or the formation of byproducts. researchgate.netOptimize the temperature to achieve a reasonable reaction time while minimizing side reactions. Heating under reflux is a common practice.
Reaction Time Sufficient reaction time is necessary to reach equilibrium and maximize the yield.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Water Removal The presence of water can reverse the esterification reaction, lowering the yield. masterorganicchemistry.comUse a Dean-Stark apparatus, molecular sieves, or a drying agent to remove water as it is formed. masterorganicchemistry.com
Solvent The solvent can affect the solubility of reactants and the reaction equilibrium.Methanol can serve as both a reactant and a solvent. Inert solvents like toluene can be used with a Dean-Stark trap.

Chemical Reactivity and Transformation Studies

Hydrolysis and Esterification Reactions

The presence of both a methyl ester and a hydroxymethyl group allows for characteristic reactions at both sites.

The methyl ester group of Methyl 2-(2-(hydroxymethyl)phenyl)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond. This transformation can be catalyzed by either acid or base and yields 2-(2-(hydroxymethyl)phenyl)acetic acid and methanol.

Under basic conditions, the reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group. A final proton transfer results in the carboxylate salt and methanol. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.

Kinetic and computational studies on related phenyl acetates show that the reaction mechanism is often a stepwise process involving a tetrahedral intermediate. researchgate.netacs.org The stability of this intermediate and the nature of the leaving group are critical factors. For phenyl acetates, the transition state associated with the nucleophilic attack is typically the rate-determining step of the reaction. researchgate.net The rate of hydrolysis can be significantly influenced by substituents on the aromatic ring and the nature of the solvent. researchgate.netresearchgate.net

Biocatalysts, such as mycelia-bound carboxylesterases from fungi like Aspergillus oryzae, have also been shown to effectively catalyze the hydrolysis of similar phenylacetate (B1230308) esters. semanticscholar.org

Table 1: Products of this compound Hydrolysis

Reactant Reagents/Catalyst Product 1 Product 2

The primary alcohol functionality of the hydroxymethyl group can undergo esterification when reacted with carboxylic acids or their derivatives (like acyl chlorides or anhydrides). This reaction, typically performed under acidic conditions (e.g., Fischer-Speier esterification), forms a new ester bond at the benzylic position.

This transformation results in a diester derivative of the parent molecule. The reaction proceeds by protonation of the carboxylic acid, making it more electrophilic for attack by the oxygen of the hydroxymethyl group. Subsequent dehydration leads to the formation of the new ester. The specific conditions and the choice of carboxylic acid allow for the synthesis of a diverse range of derivatives with potentially altered physical and biological properties.

Oxidation Reactions of the Hydroxymethyl Functionality

The primary hydroxymethyl group is readily oxidized to an aldehyde and subsequently to a carboxylic acid, depending on the oxidant and reaction conditions.

Selective oxidation to the corresponding aldehyde, Methyl 2-(2-formylphenyl)acetate, can be achieved using a variety of modern oxidation methods. Catalytic systems employing metals like gold (Au), palladium (Pd), or manganese dioxide (MnO₂) have been shown to be effective for the selective oxidation of benzyl (B1604629) alcohol derivatives. mdpi.comresearchgate.net For instance, Au-Pd bimetallic clusters have demonstrated remarkable activity for the selective, solvent-free oxidation of benzyl alcohol to benzaldehyde. mdpi.com

The reaction mechanism, as elucidated by Density Functional Theory (DFT) calculations for benzyl alcohol oxidation, often involves the activation of molecular oxygen on the catalyst surface and subsequent hydrogen abstraction from both the hydroxyl group and the benzylic carbon. mdpi.comnih.gov

Further oxidation of the intermediate aldehyde yields the dicarboxylic acid monoester, 2-(methoxycarbonylmethyl)benzoic acid. Stronger oxidizing agents or harsher conditions will typically favor the formation of the carboxylic acid. Electrocatalytic methods, using mediators like the sulfate (B86663) radical anion (SO₄•⁻) generated from peroxydisulfate, have also been developed for the efficient oxidation of benzyl alcohols to either aldehydes or carboxylic acids, depending on the pH. nih.govacs.org

Table 2: Oxidation Products of the Hydroxymethyl Group

Starting Material Oxidation Level Product Name
This compound First (Aldehyde) Methyl 2-(2-formylphenyl)acetate

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and sulfonation. The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents already present on the ring: the hydroxymethyl group (-CH₂OH) and the methyl acetate (B1210297) group (-CH₂COOCH₃).

Both the -CH₂OH and -CH₂COOCH₃ groups are classified as activating, ortho-, para-directing groups. libretexts.orgcognitoedu.org Activating groups increase the electron density of the aromatic ring through an inductive effect, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgmasterorganicchemistry.com They direct incoming electrophiles to the positions ortho and para relative to themselves.

In this compound, the two activating groups are ortho to each other. The directing effects are therefore considered for the remaining open positions on the ring (C3, C4, C5, and C6, numbering from the -CH₂COOCH₃ group at C1).

The -CH₂COOCH₃ group at C1 directs to positions C2 (blocked), C6, and C4.

The -CH₂OH group at C2 directs to positions C1 (blocked), C3, and C5.

The combined influence of these groups suggests that electrophilic attack is most likely to occur at positions C3, C4, C5, and C6, with the precise distribution of isomers depending on the specific electrophile and steric hindrance. For example, nitration with nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers. libretexts.org Similarly, halogenation with Br₂ and a Lewis acid catalyst would introduce a bromine atom onto the ring.

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Computational chemistry has become a powerful tool for these investigations.

Density Functional Theory (DFT) calculations have been extensively used to model the reaction pathways of transformations analogous to those of this compound.

Oxidation of the Hydroxymethyl Group: DFT studies on the oxidation of benzyl alcohol, a close structural analog, have provided detailed mechanistic insights. These calculations help to map the potential energy surface of the reaction, identifying transition states and intermediates. Studies on gold-palladium catalysts have shown that the reaction is initiated by the activation of O₂ on a metal atom, followed by hydrogen abstraction from the alcohol's hydroxyl group and then the C-H bond. mdpi.com Similar theoretical investigations using graphene oxide as a metal-free catalyst have also been performed to understand the reaction pathways leading to either the aldehyde or the carboxylic acid. researchgate.netnih.gov First-principles DFT calculations and ab initio molecular dynamics (AIMD) simulations have also been used to analyze the oxidation of benzyl alcohol mediated by the sulfate radical anion, elucidating the stepwise mechanism of electron and hydrogen atom transfers. nih.govacs.org

Hydrolysis of the Ester Group: For ester hydrolysis, computational studies on phenyl acetate and related amides have been conducted to compare different mechanistic pathways, such as concerted versus stepwise mechanisms. researchgate.net These studies often analyze the formation and stability of the tetrahedral intermediate. The calculations can predict activation energy barriers and correlate theoretical parameters, like the electrostatic potential at the carbonyl carbon, with experimental reaction rates. acs.org Such theoretical predictions consistently show that for phenyl acetates, the reaction proceeds through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Kinetic Studies of Mechanistic Steps

While specific kinetic studies on the mechanistic steps of this compound are not extensively documented in publicly available literature, the kinetics of hydrolysis for structurally related esters, such as phenyl acetate and its derivatives, have been thoroughly investigated. These studies provide a framework for understanding the reactivity of the ester functional group in this compound.

The hydrolysis of phenyl acetates can be catalyzed by acid, base, or proceed neutrally, and is influenced by factors such as pH, temperature, and the presence of substituents on the phenyl ring. stanford.eduepa.gov The reaction is typically first-order with respect to the ester concentration. stanford.edu

Base-catalyzed hydrolysis of esters, like phenyl acetate, generally proceeds via a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to yield a carboxylate anion and an alcohol.

Kinetic studies on the hydrolysis of substituted phenyl acetates often utilize the Hammett equation to correlate reaction rates with the electronic properties of the substituents. The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which quantifies the electronic effect of the substituent. nih.govviu.ca A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged transition state of the rate-determining step. epa.gov For the base-catalyzed hydrolysis of phenyl N-phenyl carbamates, a related reaction, a reaction constant (ρ) was determined, demonstrating the applicability of these principles. viu.ca

The table below presents representative data from studies on the hydrolysis of substituted phenyl acetates, illustrating the influence of substituents on the reaction rate.

Table 1: Relative Rates of Alkaline Hydrolysis of Substituted Phenyl Acetates

Substituent (X) in X-C₆H₄-O-C(O)CH₃Relative Rate Constant (k_rel)Hammett Substituent Constant (σ)
p-OCH₃0.49-0.27
p-CH₃0.65-0.17
H1.000.00
m-Br2.970.39
p-Br1.910.23
p-NO₂~200.78

Data is illustrative and compiled from various sources on substituted phenyl acetate hydrolysis for comparative purposes. viu.ca

Carbene Chemistry and C-H Insertion Reactions for Related Diazo Derivatives

The diazo derivative of this compound, while not specifically detailed in the literature, would be structurally related to well-studied aryldiazoacetates, most notably methyl phenyldiazoacetate. wikipedia.org These diazo compounds are precursors to donor-acceptor carbenes, which are highly reactive intermediates capable of a variety of synthetic transformations, including cyclopropanation and C-H insertion reactions. wikipedia.org

Rhodium(II) complexes are particularly effective catalysts for the decomposition of diazo compounds to generate rhodium-carbene intermediates. rsc.orgrsc.org The general mechanism for rhodium-catalyzed carbene formation involves the initial, rapid, and reversible formation of a rhodium-diazo complex, followed by the rate-limiting extrusion of dinitrogen (N₂) to form the electrophilic rhodium-carbene species. nih.gov

A significant nitrogen-15 (B135050) kinetic isotope effect (KIE) of 1.035 ± 0.003 was observed in the rhodium-catalyzed decomposition of a diazo compound, providing strong evidence that the cleavage of the C-N bond is the rate-determining step. nih.gov

These rhodium carbenes can then undergo intermolecular C-H insertion reactions. In these reactions, the carbene inserts into a carbon-hydrogen bond of another molecule. nih.gov Detailed kinetic studies on the dirhodium-catalyzed C-H functionalization of unactivated C-H bonds with aryldiazoacetates have shown that the C-H insertion step itself is rate-determining. nih.gov The efficiency of this step can be influenced by the electronic properties of the aryldiazoacetate. nih.gov

The table below summarizes key findings from kinetic and mechanistic studies on rhodium-catalyzed reactions of related diazo compounds.

Table 2: Mechanistic Data for Rhodium-Catalyzed Reactions of Aryldiazoacetates

Reaction StepKinetic Data/ObservationSignificanceReference
Carbene Formation (N₂ Extrusion)Rate-limiting step in overall carbene generation.Determines the rate of formation of the reactive carbene intermediate. nih.gov
Nitrogen Isotope Effect (¹⁵N KIE)1.035 ± 0.003Supports extensive C-N bond fission in the transition state of N₂ extrusion. nih.gov
C-H InsertionRate-determining step in the overall C-H functionalization reaction.The efficiency of this step dictates the overall reaction yield and turnover number. nih.gov
Si-H Insertion (Related Reaction)K_H/K_D = 1.6Suggests a concerted mechanism through a three-center transition state. acs.org

The synthesis of the required diazo compound, such as methyl phenyldiazoacetate, is typically achieved by treating the parent ester (methyl phenylacetate) with a diazo transfer reagent, like p-acetamidobenzenesulfonyl azide, in the presence of a base. wikipedia.orgorgsyn.org This methodology would be applicable for the synthesis of the diazo derivative of this compound from the parent ester.

Synthesis and Characterization of Derivatives and Analogues

Structural Modification Strategies

The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of chemical transformations. These modifications can alter the polarity, size, and reactivity of this portion of the molecule.

Esterification: The hydroxyl group can readily undergo esterification by reacting with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. This reaction yields a new ester functionality, which can introduce a wide range of substituents. smolecule.com

Etherification: Conversion of the alcohol to an ether can be accomplished through methods like the Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This modification replaces the polar hydroxyl group with a less polar ether linkage, which can impact solubility and hydrogen bonding capacity.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. smolecule.com Mild oxidation, for instance with pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, while stronger oxidants like potassium permanganate (B83412) would lead to the carboxylic acid. These transformations introduce new carbonyl functionalities with distinct electronic and reactive properties.

Table 1: Examples of Modifications at the Hydroxymethyl Group

Modification TypeReagent ExampleProduct Functional Group
EsterificationAcetic Anhydride-CH₂-O-C(=O)CH₃
EtherificationMethyl Iodide-CH₂-O-CH₃
Oxidation (mild)PCC-CHO
Oxidation (strong)KMnO₄-COOH

The ester and methylene (B1212753) components of the phenylacetate (B1230308) group are also amenable to chemical derivatization, allowing for changes in the core scaffold.

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-(hydroxymethyl)phenyl)acetic acid. smolecule.com This introduces a carboxylic acid group that can serve as a handle for further modifications.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Amidation: Following hydrolysis to the carboxylic acid, standard peptide coupling methods can be employed to form amides. Reacting the acid with a variety of primary or secondary amines can introduce diverse N-substituted amide functionalities.

Alpha-Functionalization: The methylene group (the carbon atom between the phenyl ring and the carbonyl group) could potentially be functionalized, for example, via deprotonation followed by reaction with an electrophile, although this may be challenging without affecting other parts of the molecule.

Introducing substituents onto the aromatic ring can significantly alter the electronic properties and steric profile of the molecule.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents must be considered. Both the -CH₂OH and -CH₂COOCH₃ groups are ortho, para-directing. However, they are also weakly deactivating. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely result in substitution at the C4 or C6 positions, relative to the phenylacetate side chain.

Synthesis from Substituted Precursors: A more controlled approach involves synthesizing the entire molecule from a starting material where the phenyl ring is already appropriately substituted. This avoids potential issues with selectivity during EAS on the final compound.

Exploration of Isomeric and Positional Analogues (e.g., Methyl 2-(4-(hydroxymethyl)phenyl)acetate)

The biological and chemical properties of a molecule are highly dependent on the spatial arrangement of its functional groups. Therefore, synthesizing and studying isomeric analogues is a crucial step in understanding its chemical nature. The most common positional analogue of Methyl 2-(2-(hydroxymethyl)phenyl)acetate is the para-isomer, Methyl 2-(4-(hydroxymethyl)phenyl)acetate. nih.govsigmaaldrich.combldpharm.com The key difference lies in the position of the hydroxymethyl group on the phenyl ring.

Table 2: Comparison of Ortho and Para Isomers

PropertyThis compoundMethyl 2-(4-(hydroxymethyl)phenyl)acetate
CAS Number 63969-91-5155380-11-3 sigmaaldrich.com
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol 180.20 g/mol
Structure Hydroxymethyl and phenylacetate groups are in adjacent (1,2) positions.Hydroxymethyl and phenylacetate groups are in opposite (1,4) positions.

The synthesis of the para-isomer can be achieved via methods analogous to the ortho-isomer, often starting from 4-methylphenylacetic acid or a related para-substituted precursor. orgsyn.org

Comparative Reactivity and Stability of Derivatives

The structural differences between derivatives and analogues lead to distinct reactivity profiles and stabilities.

Intramolecular Reactions: The ortho-isomer, this compound, possesses a unique reactivity potential due to the proximity of the hydroxymethyl and phenylacetate groups. Following hydrolysis of the ester to the carboxylic acid, the resulting molecule is perfectly poised to undergo intramolecular esterification (lactonization) under acidic conditions to form a seven-membered lactone, (isochroman-1-one). This pathway is not available to the para-isomer, representing a significant difference in their chemical reactivity.

Derivative Stability: Modifications to the functional groups also impact stability. For example, ethers synthesized from the hydroxymethyl group are generally more chemically stable and resistant to hydrolysis under both acidic and basic conditions compared to esters at the same position. Similarly, amides derived from the phenylacetate moiety are typically more robust towards hydrolysis than the parent methyl ester.

Structure-Activity Relationship (SAR) Investigations at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological or chemical activity. For this compound, a hypothetical SAR investigation would explore how modifications at each of its key positions influence its interaction with a given biological target.

Role of the Hydroxymethyl Group: The presence of the hydroxymethyl group is suggested to be important for some biological activities, potentially by increasing aqueous solubility and providing a key hydrogen bond donor/acceptor site for interaction with biological macromolecules like enzymes or receptors. smolecule.com Converting this group to an ether or an ester would probe the importance of this hydrogen bonding capability.

Impact of Aromatic Substitution: Adding substituents to the aromatic ring can influence activity through steric and electronic effects. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl) can alter the electron density of the ring, which could affect pi-pi stacking interactions with a biological target. The position of these substituents would also be critical.

Table 3: Hypothetical SAR Summary

Modification SiteStructural ChangePotential Impact on Activity
Hydroxymethyl Group Removal or conversion to methylLoss of key hydrogen bonding interaction, decreased polarity.
Conversion to ester/etherAltered lipophilicity and steric bulk, loss of H-bond donor.
Phenylacetate Moiety Hydrolysis to carboxylic acidIncreased polarity, potential for ionic interactions.
Conversion to various amidesIntroduction of new H-bond donors/acceptors, altered steric profile.
Aromatic Ring Introduction of substituentsModulation of electronic properties (π-system) and steric hindrance.
Isomeric Position Change from ortho to paraLoss of ability for intramolecular interactions/chelation, altered binding geometry.

Such studies are fundamental in medicinal chemistry and materials science for the rational design of new molecules with enhanced or specific desired properties.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the detailed structural analysis of molecules in solution. Through the observation of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2-(2-(hydroxymethyl)phenyl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments facilitates a complete assignment of its proton and carbon signals, thereby confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (B32938) (CDCl₃) would exhibit distinct signals corresponding to each unique proton environment.

The aromatic region of the spectrum is expected to show complex multiplets for the four protons on the disubstituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-donating nature of the hydroxymethyl group and the electron-withdrawing character of the methyl acetate (B1210297) moiety. The protons on the methylene (B1212753) bridge and the hydroxymethyl group will appear as singlets, as they lack adjacent, non-equivalent protons to couple with. The methyl group of the ester will also present as a sharp singlet. The hydroxyl proton of the alcohol functionality often appears as a broad singlet, and its chemical shift can be variable depending on concentration, temperature, and solvent.

A detailed assignment of the predicted proton chemical shifts is presented in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (H3/H4/H5/H6)7.20 - 7.45Multiplet4H
Hydroxymethyl (-CH₂OH)4.70Singlet2H
Methylene (-CH₂COOCH₃)3.85Singlet2H
Methyl (-OCH₃)3.70Singlet3H
Hydroxyl (-OH)2.50 (broad)Singlet1H

Note: The presented data is based on predicted values and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to resonate at the lowest field (highest chemical shift) due to the strong deshielding effect of the two adjacent oxygen atoms. The aromatic carbons will appear in the typical range for benzene derivatives, with the carbon atoms bearing substituents (C1 and C2) showing distinct chemical shifts from the other aromatic carbons. The carbons of the hydroxymethyl, methylene, and methyl groups will appear at higher fields (lower chemical shifts).

The predicted chemical shifts for the carbon atoms of this compound are detailed in the following table.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)172.5
Aromatic (C1)138.0
Aromatic (C2)134.5
Aromatic (C3/C4/C5/C6)127.0 - 131.0
Hydroxymethyl (-CH₂OH)63.0
Methylene (-CH₂COOCH₃)40.5
Methyl (-OCH₃)52.0

Note: The presented data is based on predicted values and may differ from experimental results.

Advanced 2D NMR Techniques

To further corroborate the structural assignment of this compound, advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, correlations would be expected among the aromatic protons, helping to delineate their specific assignments. The absence of cross-peaks between the singlets of the methylene and methyl groups and other protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the proton signal at approximately 4.70 ppm and the carbon signal around 63.0 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. Key HMBC correlations would be expected between the methyl protons of the ester and the carbonyl carbon, and between the methylene protons and the carbonyl carbon as well as aromatic carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. A strong, sharp absorption peak characteristic of the C=O stretching of the ester group would be observed around 1735 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol would be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

A summary of the predicted characteristic IR absorption bands is provided in the table below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3500 - 3200Broad, Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ester)~ 1735Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch (Ester & Alcohol)1300 - 1000Strong

Note: The presented data is based on predicted values and may differ from experimental results.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations would be expected to produce strong signals. The C-H stretching vibrations would also be prominent. The C=O stretching of the ester group, while strong in the IR, would likely show a weaker band in the Raman spectrum. The symmetric stretching of the benzene ring would be a particularly characteristic and strong Raman band.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique bombards the molecule with electrons, generating a positively charged molecular ion (M+) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For this compound (C10H12O3), the expected monoisotopic mass is approximately 180.08 Da.

The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. While a direct spectrum for this compound is not detailed in the available literature, its fragmentation can be predicted based on the behavior of analogous compounds like methyl phenylacetate (B1230308) and methyl 2-hydroxybenzoate. docbrown.infomassbank.eu

Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, likely fragmentation would involve the loss of the methoxy (B1213986) group (•OCH3) or the methoxycarbonyl group (•COOCH3). The presence of the hydroxymethyl and phenyl groups introduces other probable fragmentation patterns, such as the loss of water (H2O) or formaldehyde (B43269) (CH2O) from the ortho-positioned side chain. oup.com The analysis of methyl phenylacetate, a related structure lacking the hydroxymethyl group, shows a characteristic and most abundant peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C7H7]+), formed after the loss of the •CH2COOCH3 radical. massbank.eunih.gov A similar fragmentation would be anticipated for this compound.

Table 1: Predicted and Observed Mass-to-Charge (m/z) Ratios for this compound and Related Compounds

Compoundm/z ValueFragment Identity/OriginReference
This compound180Molecular Ion [M]+ chemicalbook.comsigmaaldrich.com
Methyl 2-hydroxybenzoate152Molecular Ion [M]+ docbrown.info
Methyl 2-hydroxybenzoate120[M - CH3OH]+ docbrown.info
Methyl phenylacetate150Molecular Ion [M]+ massbank.eu
Methyl phenylacetate91[C7H7]+ (Tropylium ion) massbank.eunih.gov

X-ray Crystallography for Solid-State Structural Determination (for related compounds/derivatives)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of its derivatives and structurally related compounds demonstrates the power of this technique.

For instance, studies on derivatives like di-phenyl-methyl 2-(phenyl)acetates reveal how subtle changes to the molecular structure, such as the addition of a methoxy group, can significantly alter the crystal packing and symmetry, transitioning between triclinic and monoclinic crystal systems. nih.gov These analyses also highlight the critical role of weak intermolecular forces, such as C-H···O hydrogen bonds, in stabilizing the crystal lattice. nih.gov Similarly, the crystal structure of 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate, which also contains hydroxymethyl groups on a phenyl ring, was determined to have a triclinic geometry with a P-1 space group. researchgate.net Given the presence of both hydrogen-bond donor (hydroxyl) and acceptor (ester carbonyl) groups in this compound, its solid-state structure would be expected to feature significant intermolecular hydrogen bonding.

Table 2: Crystallographic Data for Compounds Related to this compound

CompoundCrystal SystemSpace GroupKey Interactions NotedReference
di-phenyl-methyl 2-(3,5-di-meth-oxy-phen-yl)acetateTriclinicP1C-H···O hydrogen bonds, H···H interactions nih.gov
di-phenyl-methyl 2-(3,4,5-tri-meth-oxy-phen-yl)acetateMonoclinicP21/nC-H···O hydrogen bonds, H···H interactions nih.gov
2-formyl-3,6-bis(hydroxymethyl)phenyl benzoateTriclinicP1Not specified researchgate.net
N'-acetyl-N'-phenyl-2-naphthohydrazideTriclinicP-1N-H···O, C-H···O, C-H···π, π···π interactions eurjchem.com

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the quantitative assessment of its purity. researchgate.net The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. oup.com The separated components then enter a mass spectrometer for detection and identification.

For this compound, a typical GC-MS analysis would involve injection into a heated port, separation on a non-polar or medium-polarity column (e.g., DB-5 or HP-5ms), using helium as the carrier gas. oup.com The mass spectrometer, operating in electron impact (EI) mode, would then generate the mass spectrum for identification. oup.com This technique is highly effective for resolving isomers, as demonstrated in the analysis of regioisomeric methoxy methyl phenylacetones. oup.com

Table 3: Typical GC-MS Parameters for Analysis of Related Phenylacetate Compounds

ParameterTypical SettingReference
InstrumentGas Chromatograph coupled with a Mass Selective Detector oup.com
Ionization ModeElectron Impact (EI) at 70 eV oup.com
Carrier GasHelium jppres.com
Column TypeCapillary column (e.g., HP-5) oup.com
Source Temperature~230°C oup.com

High-Performance Liquid Chromatography (HPLC) is the preferred method for compounds that are non-volatile or may decompose at the high temperatures used in GC. researchgate.net HPLC separates components in a liquid mobile phase based on their affinity for a solid stationary phase.

For this compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate. sielc.com This involves a non-polar stationary phase, typically a C18 (octadecyl silica) column, and a polar mobile phase. semanticscholar.org The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the phenyl ring absorbs strongly.

Table 4: Typical HPLC Conditions for Analysis of Phenyl Acetate Compounds

ParameterTypical SettingReference
ModeReverse Phase (RP) sielc.com
Stationary PhaseC18 (ODS) sielc.comsemanticscholar.org
Mobile PhaseAcetonitrile / Water or Methanol / Water mixture sielc.com
ModifierFormic Acid or Phosphoric Acid sielc.com
DetectorUltraviolet (UV) semanticscholar.org

Compound Index

Non Clinical Biological and Biochemical Studies

Investigation of Molecular Mechanisms of Action

Cellular Pathway Modulation in Controlled In Vitro SystemsThere are no available studies that investigate the effects of Methyl 2-(2-(hydroxymethyl)phenyl)acetate on specific cellular signaling pathways in controlled in vitro environments.

Due to the absence of specific research findings for this compound in these areas, no data tables can be generated.

Applications in Advanced Materials and Catalysis

Role as an Intermediate in Fine Chemical Synthesis

Methyl 2-(2-(hydroxymethyl)phenyl)acetate is a valuable intermediate in organic synthesis, primarily recognized for its role as a precursor to more complex molecular structures. smolecule.com Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for sequential or tandem reactions to build sophisticated scaffolds.

A significant application of this compound is in the synthesis of isocoumarins. niscpr.res.in Isocoumarins are a class of benzopyrone lactones that form the core of many natural products and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. niscpr.res.innih.gov Consequently, they are highly sought-after targets in medicinal and pharmaceutical chemistry. niscpr.res.in this compound serves as a key starting material for constructing the isocoumarin (B1212949) skeleton.

The synthetic utility extends beyond the initial cyclization. The resulting isocoumarins are themselves versatile intermediates for further chemical transformations. For instance, isocoumarins can be reduced to form 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, which are another class of compounds investigated for potential biological applications, such as antibacterial agents. scispace.com This multi-step synthetic pathway underscores the importance of this compound as a foundational building block in the preparation of fine chemicals. smolecule.comscispace.com

Table 1: Synthetic Utility of this compound as a Chemical Intermediate

Starting Material Key Intermediate Class Downstream Products/Applications
This compound Isocoumarins Heterocyclic compounds for pharmaceutical research niscpr.res.innih.gov

Applications in Polymer Science and Materials Development

While the structure of this compound, featuring both a hydroxyl and an ester functional group, suggests its potential as a monomer or a modifying agent in polymerization reactions, specific applications in polymer science are not extensively documented. The hydroxyl group could, in principle, participate in condensation polymerizations to form polyesters or polyethers, while the ester group could be modified. However, detailed research findings or established uses in materials development for this specific compound are limited. The field of materials science is noted as a potential area of application, but concrete examples remain scarce in current literature. smolecule.com

Use in Catalytic Processes

The molecular structure of this compound contains ortho-positioned hydroxymethyl and acetate-functionalized side chains, which present potential coordination sites for metal ions. This arrangement could theoretically allow the molecule to act as a bidentate ligand in metal-catalyzed reactions. However, there is limited specific information in the scientific literature detailing the use of this compound itself as a ligand. While derivatives such as certain isocoumarins have been studied in the context of their interaction with metabolic enzymes, the direct application of the parent compound as a ligand in catalysis is not a well-established area. researchgate.net

Currently, there is no significant evidence to suggest that this compound is used as a reagent or a principal component of a catalytic system for organic transformations like acetylation. Its chemical identity is that of an acetate (B1210297) ester, which is typically the product of an esterification or acetylation process, rather than a reagent used to acetylate other substrates.

Emerging Applications in Fragrance and Flavor Chemistry

An emerging area of interest for this compound is in the fragrance and flavor industry. smolecule.com The compound is described as having pleasant aromatic properties, making it a candidate for use in perfumes and as a flavoring agent. smolecule.com

This potential is supported by the well-established use of its parent compound, methyl phenylacetate (B1230308), which is a common ingredient in perfumery known for its strong, sweet, honey-like floral scent. chemimpex.comscentspiracy.com The introduction of the hydroxymethyl group to the phenyl ring in this compound is expected to modify its olfactory profile, potentially creating a new and distinct aroma. This structural modification could lead to unique fragrance notes, offering new possibilities for formulators in the cosmetic and food sectors. smolecule.comchemimpex.com

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of Methyl 2-(2-(hydroxymethyl)phenyl)acetate will likely pivot towards greener and more sustainable methodologies, moving away from traditional synthetic routes that may rely on harsh reagents or generate significant waste. Research in this area will focus on improving efficiency, reducing environmental impact, and utilizing renewable resources.

Key research avenues include:

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative to conventional chemical synthesis. nih.govpreprints.orgacs.org Future studies could explore the use of lipases for the direct esterification of 2-(hydroxymethyl)phenylacetic acid with methanol. Lipases are known to function under mild conditions and can be immobilized for reuse, enhancing process sustainability. acs.orgresearchgate.net Research into enzymes like Novozym 435, which has been successfully used in the synthesis of the related Methyl phenylacetate (B1230308), could be a promising starting point. chemicalbook.com

Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Developing a flow synthesis for this compound could lead to higher yields, purity, and a smaller manufacturing footprint.

Use of Greener Solvents: Investigation into the replacement of traditional organic solvents with more sustainable alternatives, such as bio-derived solvents (e.g., 2-methyltetrahydrofuran) or supercritical fluids (e.g., CO2), will be crucial. unibo.it This aligns with the broader principles of green chemistry, aiming to minimize the environmental impact of chemical production. unibo.it

A comparative table of potential synthetic routes is presented below, outlining the focus of future research.

Synthetic Strategy Current Approach (Typical) Future Sustainable Approach Key Research Goals
Catalysis Acid-catalyzed esterificationLipase- or other enzyme-catalyzed esterificationIsolate/engineer highly selective enzymes, optimize reaction conditions (pH, temp), catalyst immobilization and reuse.
Process Batch reactionContinuous flow synthesisReactor design, optimization of flow rates and residence times, integration of in-line purification.
Solvents Traditional organic solvents (e.g., Toluene)Bio-derived solvents, supercritical fluidsSolvent screening for reactivity and product solubility, development of solvent recycle streams.
Feedstock Petroleum-derived precursorsLignocellulosic biomass-derived precursorsDevelop catalytic routes to convert biomass into the 2-(hydroxymethyl)phenylacetic acid precursor.

Deeper Mechanistic Understanding of Compound Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the reactivity and selectivity of this compound is fundamental for its effective application. The interplay between the hydroxymethyl and methyl acetate (B1210297) functional groups on the aromatic ring dictates its chemical behavior. Future research should aim to elucidate these intricacies.

Kinetic Studies: Detailed kinetic analysis of key reactions, such as ester hydrolysis, oxidation of the alcohol, and electrophilic aromatic substitution, is required. niscpr.res.inresearchgate.netresearchgate.net These studies would determine reaction rate laws, activation energies, and the influence of catalysts, providing a quantitative basis for reaction optimization. niscpr.res.inyoutube.com For instance, the hydrolysis of the ester group can be studied under various pH conditions to understand its stability and degradation pathways.

Isotopic Labeling Studies: To pinpoint bond-forming and bond-breaking steps in reaction mechanisms, experiments using isotopically labeled starting materials (e.g., with ¹⁸O, ¹³C, or ²H) can be employed. This would provide unambiguous evidence for proposed mechanistic pathways.

Computational Mechanistic Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the geometries of intermediates. mdpi.commdpi.com This in silico approach can provide insights that are difficult to obtain experimentally and can guide the design of more efficient synthetic procedures or catalysts. For example, DFT could be used to understand the selectivity observed in the oxidation of the related compound 2-(hydroxymethyl)phenyl acetate. biosynth.com

Expansion of Structure-Activity Relationship Studies for Targeted Biological Effects

The concept of a structure-activity relationship (SAR) is central to medicinal chemistry, linking the chemical structure of a molecule to its biological activity. wikipedia.org For this compound, systematic SAR studies are essential to explore its potential as a lead compound for drug discovery. Research should focus on synthesizing and evaluating a library of derivatives to identify key structural motifs responsible for any observed biological effects.

Future SAR studies would involve modifications at several key positions:

The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aromatic ring to probe the effects of electronics and sterics on activity.

The Hydroxymethyl Group: Converting the alcohol to other functional groups, such as ethers, esters, or amines, to assess the importance of the hydrogen-bonding capability of the -OH group. Studies on related compounds like YC-1 have shown that the hydroxymethyl group can be critical for biological activity. nih.govresearchgate.net

The Methyl Acetate Group: Modifying the ester to other esters (ethyl, propyl, etc.), amides, or carboxylic acids to evaluate the impact of this group on potency, selectivity, and pharmacokinetic properties.

The following table outlines a hypothetical SAR exploration plan.

Position of Modification Parent Group Proposed Modifications Rationale / Property to Probe
Phenyl Ring (C3-C6)-H-F, -Cl, -Br, -CH₃, -OCH₃, -CF₃Electronic effects, lipophilicity, steric hindrance, metabolic stability.
Benzylic Alcohol-CH₂OH-CH₂OCH₃, -CH₂OAc, -CH₂NH₂, -CHO, -COOHH-bond donor/acceptor capacity, polarity, reactivity.
Ester Moiety-COOCH₃-COOCH₂CH₃, -CONH₂, -CONHR, -COOHHydrolytic stability, solubility, interaction with target binding pocket.

Exploration of New Biological Target Interactions in vitro for Drug Discovery Leads

To uncover the therapeutic potential of this compound, future research must include broad in vitro screening to identify its molecular targets. This involves testing the compound and its derivatives against a wide array of enzymes and receptors implicated in various diseases.

Enzyme Inhibition Assays: The compound should be screened against panels of enzymes, such as cyclooxygenases (COX-1/COX-2) for anti-inflammatory potential, various proteases and kinases involved in cancer signaling, and microbial enzymes for antimicrobial activity.

Receptor Binding Assays: Utilizing techniques like radioligand binding assays, researchers can determine if the compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. nih.govnih.gov These assays are crucial for identifying potential mechanisms of action and for screening large libraries of compounds efficiently. nih.gov

High-Throughput Screening (HTS): Employing HTS technologies will enable the rapid evaluation of the compound against thousands of potential biological targets, accelerating the discovery of novel bioactivities.

Advanced Computational Modeling and Data-Driven Research in Chemical Space

Computational chemistry and data-driven approaches are indispensable tools in modern chemical research. For this compound, these methods can predict properties, guide experimental design, and accelerate the discovery process. nih.gov

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its analogs to the active sites of known protein targets. biointerfaceresearch.comresearchgate.netnih.gov By identifying potential interactions, such as hydrogen bonds and hydrophobic contacts, molecular docking can help prioritize which derivatives to synthesize for SAR studies. biointerfaceresearch.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained, QSAR models can be developed to create a mathematical relationship between the structural properties of the synthesized compounds and their biological activity. biointerfaceresearch.comresearchgate.net These models can then be used to predict the activity of virtual compounds, guiding the design of more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with a biological target over time, assessing the stability of the predicted binding pose and providing deeper insights into the binding mechanism. nih.govbiointerfaceresearch.com

Integration into Novel Material Science and Catalytic Systems for Industrial Applications

The unique bifunctional structure of this compound makes it an attractive candidate for applications in material science and catalysis.

Polymer Chemistry: The presence of both a hydroxyl group and an ester allows the compound to act as a monomer. It could be incorporated into polyesters or polycarbonates through condensation polymerization. Future research could focus on synthesizing and characterizing these new polymers, evaluating their thermal, mechanical, and optical properties. For example, its aromatic structure could impart rigidity and a high refractive index to resulting polymers.

Catalysis: The related compound, 2-(hydroxymethyl)phenyl acetate, is known to be used as a catalyst in kinetic studies of acetylation reactions. biosynth.com This suggests that this compound could also possess catalytic activity or serve as a precursor to more complex catalysts. The ortho-positioning of the hydroxyl and acetate groups makes it an excellent candidate for forming bidentate ligands for transition metal catalysis. Research into its coordination chemistry with metals like palladium, copper, or rhodium could lead to the development of novel catalysts for cross-coupling reactions, hydrogenations, or polymerizations.

The table below summarizes potential applications based on the compound's structural features.

Application Area Relevant Functional Groups Potential Role of Compound Future Research Direction
Material Science -OH and -COOCH₃Monomer for step-growth polymerizationSynthesis of novel polyesters/polycarbonates; characterization of material properties (e.g., Tg, tensile strength).
Catalysis Ortho -CH₂OH and -CH₂COOCH₃Bidentate ligand for transition metalsSynthesis and characterization of metal complexes; testing catalytic activity in various organic transformations.
Functional Coatings Aromatic ring, -OH groupComponent of epoxy resins or polyurethanesFormulation of coatings and evaluation of their adhesion, hardness, and chemical resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-(hydroxymethyl)phenyl)acetate, and what intermediates are critical in its multi-step preparation?

  • Methodological Answer : The synthesis typically involves esterification and hydroxyl protection/deprotection strategies. For example, starting with 2-(hydroxymethyl)phenylacetic acid, the hydroxyl group may be protected (e.g., using silyl ethers) to avoid side reactions during esterification. Methylation under Mitsunobu conditions or via acid-catalyzed esterification with methanol can yield the target compound. Critical intermediates include protected hydroxymethyl derivatives and phenylacetic acid precursors. Multi-step purification (e.g., column chromatography) is often required to isolate high-purity product .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the ester and hydroxymethyl functional groups in this compound?

  • Methodological Answer :

  • ¹H NMR : The hydroxymethyl proton (-CH₂OH) appears as a triplet (δ ~3.8–4.2 ppm) due to coupling with adjacent protons. The ester methyl group (-COOCH₃) resonates as a singlet (δ ~3.6–3.8 ppm).
  • ¹³C NMR : The ester carbonyl (C=O) appears at δ ~170–175 ppm, while the hydroxymethyl carbon is at δ ~60–65 ppm.
  • IR : Strong absorption bands for the ester C=O (~1740 cm⁻¹) and O-H stretching (~3400 cm⁻¹) confirm functional groups. Use deuterated solvents (e.g., CDCl₃) to minimize interference in NMR .

Q. What crystallization solvents and conditions are effective for obtaining high-quality single crystals suitable for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of a saturated solution in a 1:1 mixture of ethyl acetate and hexane at 4°C often yields suitable crystals. For X-ray diffraction, ensure crystal size >0.2 mm and use cryoprotection (e.g., glycerol) if required. Software like SHELXL and ORTEP-III can refine crystallographic data and visualize hydrogen-bonding networks.

Advanced Research Questions

Q. How do hydrogen bonding patterns observed in this compound crystals influence its supramolecular assembly, as analyzed via graph set analysis?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals that the hydroxymethyl group participates in intermolecular O-H···O hydrogen bonds with ester carbonyl groups, forming cyclic dimers (graph set R₂²(8) ). These interactions stabilize the crystal lattice and influence packing motifs. Computational tools like Mercury (CSD) can map these interactions and predict polymorphism .

Q. What contradictions exist between computational predictions (e.g., DFT) and experimental observations regarding the compound's conformational stability in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) may predict a planar conformation for the ester group, while NMR NOESY experiments reveal restricted rotation due to steric hindrance from the hydroxymethyl group. Such discrepancies highlight the need for hybrid approaches combining computational modeling with experimental validation .

Q. What enzymatic or non-enzymatic metabolic pathways are hypothesized for this compound based on structural analogs, and how can in vitro models validate these pathways?

  • Methodological Answer : Structural analogs (e.g., methyl (methoxyimino)acetate derivatives) undergo Phase I metabolism via esterase-mediated hydrolysis and Phase II glucuronidation. In vitro assays using liver microsomes (e.g., rat S9 fractions) and LC-MS/MS can track metabolite formation. Compare metabolic stability across species (e.g., rat vs. human microsomes) to identify interspecies differences .

Q. How does the hydroxymethyl group's steric and electronic effects impact regioselectivity in derivatization reactions (e.g., acylation vs. oxidation)?

  • Methodological Answer : The hydroxymethyl group’s electron-donating nature activates the ortho position for electrophilic substitution. Steric bulk directs acylation to the para position. For oxidation, TEMPO/NaOCl selectively converts -CH₂OH to -COOH, while milder conditions (e.g., PCC) yield the aldehyde. Monitor reaction progress via TLC and HPLC to optimize yields .

Q. What orthogonal purification strategies (e.g., mixed-mode chromatography) are required to resolve co-eluting byproducts formed during large-scale synthesis?

  • Methodological Answer : Use mixed-mode chromatography (e.g., C18 with ion-pairing agents) to separate polar byproducts. For example, a gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water improves resolution. Confirm purity via HRMS and ¹H NMR integration. Scale-up requires validation under GMP conditions for forensic or pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-(hydroxymethyl)phenyl)acetate
Reactant of Route 2
Methyl 2-(2-(hydroxymethyl)phenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.